molecular formula C23H23BrN2O3S B286218 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide

Número de catálogo B286218
Peso molecular: 487.4 g/mol
Clave InChI: CYRDUVSECBSQGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It is currently being researched for its potential therapeutic use in treating autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mecanismo De Acción

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and IFN-α. By inhibiting TYK2, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide prevents the activation of downstream signaling pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide has been shown to have a significant impact on the immune system. In preclinical studies, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide was able to reduce the production of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α. This suggests that 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide may be effective in treating autoimmune diseases that are driven by these cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

1. Investigating the efficacy of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide in treating other autoimmune diseases beyond psoriasis, lupus, and inflammatory bowel disease.
2. Studying the long-term safety and efficacy of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide in clinical trials.
3. Exploring the potential use of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide in combination with other drugs for the treatment of autoimmune diseases.
4. Investigating the potential use of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide in other disease areas beyond autoimmune diseases, such as cancer and infectious diseases.

Métodos De Síntesis

The synthesis of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 4-bromobenzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with 2-methylphenylacetic acid to produce the final product.

Aplicaciones Científicas De Investigación

2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide has been the subject of several preclinical studies to determine its efficacy in treating autoimmune diseases. In a study published in the Journal of Immunology, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide was shown to inhibit the production of several key cytokines involved in the immune response, including IL-12, IL-23, and IFN-α. This suggests that 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide may be effective in treating autoimmune diseases that are driven by these cytokines.

Propiedades

Fórmula molecular

C23H23BrN2O3S

Peso molecular

487.4 g/mol

Nombre IUPAC

2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-17-7-13-21(14-8-17)30(28,29)26(15-19-9-11-20(24)12-10-19)16-23(27)25-22-6-4-3-5-18(22)2/h3-14H,15-16H2,1-2H3,(H,25,27)

Clave InChI

CYRDUVSECBSQGL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3C

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.